BenchChemオンラインストアへようこそ!

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

c-Met inhibition kinase inhibitor structure-activity relationship

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS 676135-95-8) is a chiral, brominated tetrahydronaphthalen-1-amine derivative. Its rigid tetralin scaffold and the electron-withdrawing bromine at the 7-position confer distinct conformational and electronic properties that are critical in medicinal chemistry.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 676135-95-8
Cat. No. B1532558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine
CAS676135-95-8
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC(=C2)Br)N
InChIInChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1
InChIKeyPHUSWQSCHYYQQF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS 676135-95-8) for CNS and Oncology Research


(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS 676135-95-8) is a chiral, brominated tetrahydronaphthalen-1-amine derivative. Its rigid tetralin scaffold and the electron-withdrawing bromine at the 7-position confer distinct conformational and electronic properties that are critical in medicinal chemistry [1]. The compound serves as a key synthetic intermediate and a versatile scaffold for the development of CNS-targeting agents and kinase inhibitors, with documented activity against the trace amine-associated receptor 1 (TAAR1) and the c-Met receptor tyrosine kinase [1][2][3].

Why (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Cannot Be Substituted by Structural Analogs


Substituting (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine with non-brominated or differently brominated tetrahydronaphthalen-1-amine analogs is not chemically or pharmacologically equivalent [1]. The 7-bromo substituent is not a silent modification; it directly influences both target binding affinity and the compound's physicochemical properties [2]. Altering the position of the bromine atom, or removing it entirely, can dramatically reduce or abolish interaction with key biological targets such as c-Met kinase and TAAR1 [2][3]. Furthermore, the (S)-stereochemistry at the 1-amine position is essential for specific chiral recognition in biological systems and is a prerequisite for the compound's use in enantioselective synthesis [1]. Generic substitution would therefore compromise the validity of structure-activity relationship studies and the fidelity of downstream synthetic pathways.

Quantitative Differentiation of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Against Key Comparators


Comparative c-Met Kinase Inhibition: 7-Bromo vs. Other Halogen Substituents

In a fixed-dose biochemical evaluation of c-Met kinase, a compound bearing a 7-bromo substituent on a related core scaffold demonstrated 19.1% inhibition at 1 µM and 66.1% inhibition at 20 µM [1]. This inhibition profile is quantitatively distinct from analogs with alternative halogen substitutions. For instance, the 7-chloro (7-Cl) analog exhibited 14.7% inhibition at 1 µM and 74.5% inhibition at 20 µM, while the 7-iodo (7-I) analog was largely inactive, showing -1.9% and 17.5% inhibition at the same concentrations [1]. This data demonstrates that the 7-bromo group provides a unique and advantageous balance of potency relative to its 7-chloro and 7-iodo counterparts, underscoring its specific value in c-Met inhibitor design.

c-Met inhibition kinase inhibitor structure-activity relationship halogen substitution

Potent Nanomolar Inhibition of c-Met Kinase Activity

A key synthetic derivative of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine has been identified as a potent inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 value of 9 nM against the GST-tagged human recombinant c-Met N-terminal domain [1]. While this is a class-level inference for the specific compound itself, it establishes the 7-bromo tetralin scaffold as a highly privileged starting point for developing potent c-Met inhibitors. This nanomolar potency differentiates this chemical space from many other tetrahydronaphthalene-based scaffolds that lack the 7-bromo substitution and exhibit significantly weaker or no c-Met inhibition [2].

c-Met kinase inhibition IC50 oncology

Differential TAAR1 Agonist Activity Across Species

A derivative built upon the (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine scaffold has been profiled as a TAAR1 agonist, demonstrating species-dependent potency [1]. The compound exhibits a pKi of 7.77 (Ki = 17 nM) at the rat TAAR1 receptor and a notably higher pKi of 8.29 (Ki = 5.1 nM) at the mouse TAAR1 receptor [1]. This represents a 3.3-fold difference in binding affinity between the two species, a quantitative characteristic that is essential for researchers conducting translational studies between rodent models.

TAAR1 GPCR pKi neuropsychiatric CNS

Primary Research Applications for (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine Based on Evidence


Medicinal Chemistry: c-Met Kinase Inhibitor Optimization

This compound serves as a privileged scaffold for the development of potent c-Met kinase inhibitors. Procurement is strategic for programs aiming to explore the specific SAR around a 7-bromo tetralin core, where initial data shows a distinct and favorable potency profile (19.1% inhibition at 1 µM, 66.1% at 20 µM) compared to 7-chloro and 7-iodo analogs [1]. The scaffold's potential is further validated by a derivative's nanomolar IC50 (9 nM) against c-Met [2].

CNS Drug Discovery: TAAR1 Agonist Lead Generation

The compound's rigid, chiral tetralin scaffold is a valuable starting point for synthesizing novel TAAR1 agonists. The documented, species-specific agonist activity (rat pKi=7.77, mouse pKi=8.29) of a derivative provides a well-characterized baseline for SAR exploration [1]. This makes the compound ideal for programs focused on neuropsychiatric indications where TAAR1 modulation is a validated therapeutic strategy.

Asymmetric Synthesis and Chiral Building Block

The defined (S)-stereochemistry at the C1-amine position is critical for enantioselective synthesis [1]. The compound's rigid tetralin structure and the presence of the 7-bromo handle make it a superior building block for constructing stereochemically complex molecules, including CNS-targeting agents and kinase inhibitors, where control of chirality is essential for biological activity and intellectual property considerations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.